

Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Probes

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Compound of Interest

Compound Name: Isoquinolin-7-amine

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Introduction to Isoquinoline-Based Fluorescent Probes

The isoquinoline scaffold, a heterocyclic aromatic compound, is a fundamental structural motif in numerous biologically active molecules and natural products. Its intrinsic fluorescent properties have been effectively harnessed and optimized through chemical modifications to generate a diverse array of fluorescent probes for biological imaging. These probes offer significant advantages, including tunable fluorescence characteristics, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular compartments.

Isoquinoline derivatives have emerged as versatile tools in various bioimaging applications. Their utility spans the detection of metal ions, monitoring pH fluctuations, and sensing changes in viscosity within living cells. The development of these small organic molecule fluorescent probes has become indispensable in modern biology, providing dynamic information on the localization and quantity of molecules of interest without the need for genetic engineering.

Data Presentation: Photophysical Properties of Isoquinoline-Based Probes

The efficacy of a fluorescent probe is largely determined by its photophysical properties. The following table summarizes key quantitative data for several representative isoquinoline

derivatives, offering a comparative overview of their performance.

Probe/Reference	Excitation (λ_{ex} , nm)	Emission (λ_{em} , nm)	Quantum Yield (Φ)	Stokes Shift (nm)	Solvent/Medium
1-(isoquinolin-3-yl)azetidin-2-one (3a)	338	425	0.963	87	0.1 M H ₂ SO ₄
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b)	340	428	0.701	88	0.1 M H ₂ SO ₄
1-(isoquinolin-3-yl)piperidin-2-one (3c)	339	426	0.641	87	0.1 M H ₂ SO ₄
1-(isoquinolin-3-yl)azepan-2-one (3d)	340	428	0.654	88	0.1 M H ₂ SO ₄
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)	344	427	0.813	83	0.1 M H ₂ SO ₄
3-(4-methoxyphenyl)-7-nitroisoquinoline (1a)	355	533	0.67	178	Toluene
N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoq	420	509	0.85	89	Toluene

uinolin-7-
amine (2b)

NJ1Cd (for Cadmium)	427	570 (with Cd ²⁺)	Not Reported	143	Aqueous Buffer
ISO-1	358-383	395-446	0.20-0.90	-	-

Application-Specific Data of Isoquinoline Probes

Probe/Reference	Target Analyte/Organelle	Cellular Model	Concentration Range	Incubation Time	Key Findings
RM-581-Fluo	Endoplasmic Reticulum	MCF-7 cells	1 - 30 μ M	1 - 4 hours	Accumulates in the ER, enabling tracking of the drug candidate.
QNO	Nitric Oxide (NO)	Raw 264.7 cells	0.5 μ M	Not specified	Enables two-photon imaging of NO production in live cells and tissues.
NJ1Cd	Cadmium (Cd^{2+})	HeLa cells	Not specified	Not specified	Ratiometric detection of intracellular Cd^{2+} .
CMTP-1	Mitochondria (Viscosity and MAO-A)	Neuroblastoma cells	Not specified	Not specified	Dual-functional probe for mitochondrial viscosity and enzyme activity.
ISO-1	Cell Nuclei	Ciona intestinalis larvae	>1 μ M	1 hour	Intense fluorescence localized in the cell nuclei of all tissues.

Signaling Pathways and Mechanisms

The utility of isoquinoline-based fluorescent probes often relies on specific fluorescence modulation mechanisms in response to their target. These mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). For instance, in the detection of metal ions, the chelation of the ion by the probe can inhibit quenching processes like PeT, leading to a "turn-on" fluorescence response.

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